molecular formula C14H14N2O3 B8345702 4-(4-Imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid

4-(4-Imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B8345702
M. Wt: 258.27 g/mol
InChI Key: WTFJPOLXTAZVQR-UHFFFAOYSA-N
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Patent
US04551455

Procedure details

4-[4-(1-Imidazolyl)phenyl]-3-methyl-4-oxobutyric acid (75.7 g) was suspended in 145 m of water. After the addition of 17 ml of hydrazine hydrate, the reaction mixture was stirred at reflux temperature for 2 hours. After cooling, the precipitated solid was collected by filtration, washed with water, and dried.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12](=O)[CH:13]([CH3:18])[CH2:14][C:15](O)=[O:16])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.O.[NH2:21][NH2:22]>O>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[CH:13]([CH3:18])[CH2:14][C:15](=[O:16])[NH:21][N:22]=3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
75.7 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C(C(CC(=O)O)C)=O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)C=1C(CC(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.